methyl 2-(1,3-thiazol-5-yl)acetate
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Overview
Description
Methyl 2-(1,3-thiazol-5-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-thiazol-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(1,3-thiazol-5-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(1,3-thiazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
Methyl 2-(1,3-thiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Properties
CAS No. |
16565-78-9 |
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Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3 |
InChI Key |
JCXJQZZOBOFGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CS1 |
Purity |
95 |
Origin of Product |
United States |
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